molecular formula C10H12ClN3O4 B12102862 tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate

Cat. No.: B12102862
M. Wt: 273.67 g/mol
InChI Key: YWRMJMAALRHWQY-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl carbamate group attached to a chlorinated and nitrated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitropyridine.

    Carbamate Formation: The nitrated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

The reaction conditions generally involve maintaining low temperatures to control the nitration process and using anhydrous conditions to prevent hydrolysis of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The chloro group in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a base to facilitate the reaction.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-chloro-3-aminopyridin-2-yl carbamate.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitropyridin-2-amine and tert-butanol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives are explored for their potential biological activities. For instance, the amino derivative obtained from reduction reactions can be used to develop inhibitors for specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of drug candidates. Its structural features make it a suitable scaffold for designing molecules with desired pharmacological properties.

Industry

In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloropyridin-4-yl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro and a chloro group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.

Properties

Molecular Formula

C10H12ClN3O4

Molecular Weight

273.67 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15)

InChI Key

YWRMJMAALRHWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl

Origin of Product

United States

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